An In-depth Technical Guide to 3-Aminoquinoxalin-6-ol: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-Aminoquinoxalin-6-ol: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Aminoquinoxalin-6-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing available data on the quinoxaline scaffold and related analogues, this document offers insights into its chemical structure, physicochemical properties, potential synthetic routes, and promising applications in medicinal chemistry.
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery
The quinoxaline core, a bicyclic system consisting of a benzene ring fused to a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its presence in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The versatility of the quinoxaline ring system allows for extensive chemical modification, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies and the optimization of therapeutic potential.[1]
3-Aminoquinoxalin-6-ol: Chemical Structure and Identification
3-Aminoquinoxalin-6-ol is a derivative of the quinoxaline scaffold featuring an amino group at the 3-position and a hydroxyl group at the 6-position. These functional groups are expected to significantly influence the molecule's chemical reactivity, physical properties, and biological activity.
Caption: 2D Chemical Structure of 3-Aminoquinoxalin-6-ol
Table 1: Chemical Identifiers for 3-Aminoquinoxalin-6-ol
| Identifier | Value | Source |
| IUPAC Name | 3-Aminoquinoxalin-6-ol | IUPAC Nomenclature |
| CAS Number | Not readily available | N/A |
| Molecular Formula | C₈H₇N₃O | Calculated |
| Molecular Weight | 161.16 g/mol | Calculated |
| InChI | InChI=1S/C8H7N3O/c9-8-7-11-5-2-1-4(12)3-6(5)10-7/h1-3,12H,(H2,9,10,11) | Calculated |
| InChIKey | Not readily available | N/A |
| SMILES | Nc1ncc2cc(O)ccc2n1 | Calculated |
Physicochemical Properties
Detailed experimental data for 3-Aminoquinoxalin-6-ol is not widely published. However, we can infer its properties based on the known characteristics of related compounds such as 6-Aminoquinoxaline.[4][5] The presence of both an amino and a hydroxyl group, which can act as hydrogen bond donors and acceptors, is expected to result in a higher melting point and greater polarity compared to the parent quinoxaline.
Table 2: Predicted Physicochemical Properties of 3-Aminoquinoxalin-6-ol
| Property | Predicted Value | Basis of Prediction and Notes |
| Melting Point | >160 °C | Based on the melting point of 6-Aminoquinoxaline (157-161 °C).[4] The additional hydroxyl group is expected to increase intermolecular hydrogen bonding, leading to a higher melting point. |
| Boiling Point | >300 °C (decomposes) | High melting point and polar nature suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in DMSO and polar organic solvents; sparingly soluble in water. | The aromatic core confers lipophilicity, while the amino and hydroxyl groups enhance polarity and solubility in polar solvents.[1] |
| pKa | Multiple values expected | The amino group will have a basic pKa, while the hydroxyl group will have an acidic pKa. The exact values are influenced by the electron-withdrawing nature of the quinoxaline ring. |
| Appearance | Likely a yellow to brown crystalline solid | Based on the appearance of 6-Aminoquinoxaline.[4] |
Spectroscopic Profile (Predicted)
The structural elucidation of 3-Aminoquinoxalin-6-ol would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.
Table 3: Predicted Spectroscopic Data for 3-Aminoquinoxalin-6-ol
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with multiplicities determined by their coupling with neighboring protons on the benzene ring. - -NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration. - -OH Proton: A broad singlet, also dependent on solvent and concentration. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). - C-NH₂ and C-OH: Carbons attached to the amino and hydroxyl groups will be deshielded and appear at the lower field end of the aromatic region. |
| IR Spectroscopy | - N-H Stretching: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine. - O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹. - C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings. - C-N and C-O Stretching: Bands in the fingerprint region (1000-1300 cm⁻¹). |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): An intense peak at m/z = 161.06, corresponding to the molecular weight of the compound. |
Synthesis and Reactivity
A plausible synthetic route to 3-Aminoquinoxalin-6-ol would involve the condensation of a suitably substituted o-phenylenediamine with a 1,2-dicarbonyl compound, a common method for quinoxaline synthesis.[3]
Caption: Proposed Synthetic Workflow for 3-Aminoquinoxalin-6-ol
Experimental Protocol: Proposed Synthesis of 3-Aminoquinoxalin-6-ol
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Synthesis of 6-Nitroquinoxaline: A common starting point is the condensation of 1,2-diamino-4-nitrobenzene with glyoxal in a suitable solvent like ethanol or acetic acid, followed by refluxing the mixture.[1]
-
Reduction to 6-Aminoquinoxaline: The nitro group of 6-nitroquinoxaline can be reduced to an amine using standard reducing agents such as tin(II) chloride in ethanol or through catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]
-
Introduction of the 3-Amino Group: The 3-amino group could potentially be introduced via nucleophilic aromatic substitution on a 3-halo-6-hydroxyquinoxaline precursor.
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Introduction of the 6-Hydroxyl Group: The hydroxyl group could be introduced via demethylation of a 6-methoxyquinoxaline derivative using reagents like boron tribromide.[3] Alternatively, a diazotization-hydrolysis sequence on the 6-amino group could be explored.
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Purification: The final product would be purified using techniques such as column chromatography or recrystallization.[1]
The reactivity of 3-Aminoquinoxalin-6-ol is dictated by its functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions. The hydroxyl group can be alkylated or acylated. The quinoxaline ring system itself can undergo electrophilic substitution, although the positions of substitution will be directed by the existing amino and hydroxyl groups.
Potential Applications in Drug Discovery and Research
While specific biological data for 3-Aminoquinoxalin-6-ol is scarce, the known activities of related quinoxaline derivatives suggest several promising areas of application.
-
Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity.[2][6] The presence of the amino and hydroxyl groups provides handles for further derivatization to optimize activity and selectivity against various cancer cell lines.
-
Kinase Inhibitors: The quinoxaline scaffold is a common feature in many kinase inhibitors.[7] 3-Aminoquinoxalin-6-ol could serve as a starting point for the development of novel inhibitors targeting specific kinases involved in disease pathways.
-
Antimicrobial Agents: Quinoxaline derivatives have shown activity against a range of bacteria and fungi.[3][6] 3-Aminoquinoxalin-6-ol and its derivatives could be investigated for their potential as new antimicrobial agents.
-
Fluorescent Probes: The quinoxaline ring system is inherently fluorescent.[4] Modifications of the amino and hydroxyl groups could be used to develop fluorescent probes for sensing and imaging applications in biological systems.[4]
Safety and Handling
Specific toxicity data for 3-Aminoquinoxalin-6-ol is not available. However, based on safety data for related compounds like 3-Amino-1-propanol and other amino-substituted heterocycles, it should be handled with care.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
It is imperative to consult the Safety Data Sheet (SDS) for any quinoxaline derivative before handling and to perform a thorough risk assessment.
Conclusion
3-Aminoquinoxalin-6-ol represents a promising, yet underexplored, molecule within the esteemed class of quinoxaline compounds. Its unique substitution pattern with both an amino and a hydroxyl group offers a wealth of opportunities for chemical modification and the development of novel therapeutic agents and research tools. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers to begin their investigations into the synthesis, properties, and potential applications of this intriguing compound.
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